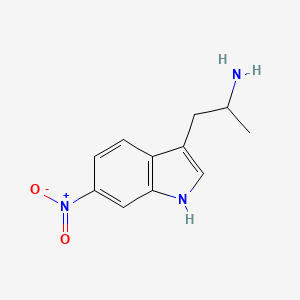
1-(6-Nitro-1H-indol-3-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Nitro-1H-indol-3-yl)propan-2-amine is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 1-(6-Nitro-1H-indol-3-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the nitro group can be introduced via nitration of the indole precursor, followed by the addition of the propan-2-amine side chain through reductive amination or other suitable methods .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-(6-Nitro-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-Nitro-1H-indol-3-yl)propan-2-amine has several scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, dyes, and other industrial applications.
Wirkmechanismus
The mechanism of action of 1-(6-Nitro-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can bind to receptors or enzymes, modulating their activity and resulting in therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
1-(6-Nitro-1H-indol-3-yl)propan-2-amine can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another indole derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13N3O2 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
1-(6-nitro-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C11H13N3O2/c1-7(12)4-8-6-13-11-5-9(14(15)16)2-3-10(8)11/h2-3,5-7,13H,4,12H2,1H3 |
InChI-Schlüssel |
IKGDCCBXPBNXTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylbenzenesulfonyl)methyl]pyrrolidine](/img/structure/B13227554.png)
![2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13227556.png)

![3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol](/img/structure/B13227563.png)
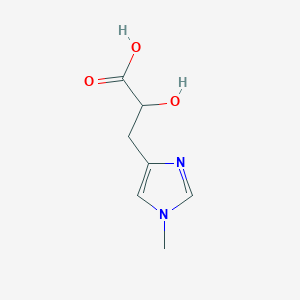

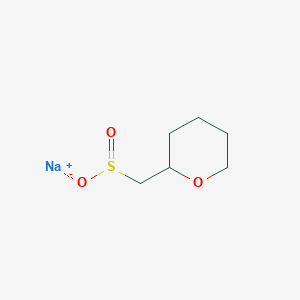
![3-(2-Bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropanoic acid](/img/structure/B13227591.png)
![5-[5-(Chloromethyl)furan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine](/img/structure/B13227594.png)
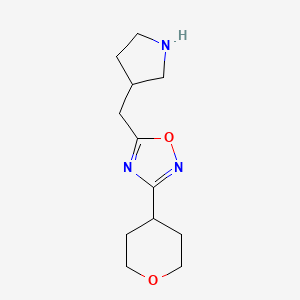

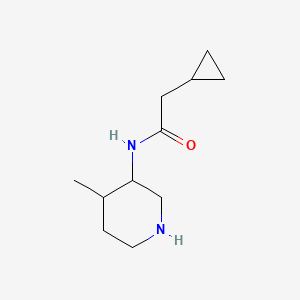
![N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine](/img/structure/B13227627.png)

